molecular formula C8H10N2O B13338720 3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one

3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one

Cat. No.: B13338720
M. Wt: 150.18 g/mol
InChI Key: MKYDGBZUBOMOGW-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-4-yl)cyclobutan-1-one is a chemical compound that features a cyclobutanone ring substituted with a 1-methyl-1H-pyrazol-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole with cyclobutanone in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as column chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrazol-4-yl)cyclobutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Methyl-1H-pyrazol-4-yl)cyclobutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methyl-1H-pyrazol-4-yl)cyclobutan-1-one is unique due to its cyclobutanone ring structure, which imparts distinct chemical and physical properties.

Biological Activity

3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutanone moiety substituted with a 1-methyl-1H-pyrazole ring. This unique structure may contribute to its biological activity, particularly in terms of enzyme interaction and modulation of signaling pathways.

Biological Activity

1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that derivatives containing the pyrazole moiety can inhibit bacterial growth, particularly against strains like Staphylococcus aureus and Escherichia coli .

2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential, particularly through its action on Janus kinases (JAKs). Inhibition of JAKs can suppress inflammatory signaling pathways, suggesting that this compound may be beneficial in treating autoimmune diseases and inflammatory conditions .

3. Antitumor Activity
Preliminary studies have suggested that this compound may possess antitumor properties. For instance, compounds with similar structural features have shown cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy . The mechanism may involve the inhibition of key kinases involved in tumor growth and proliferation.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition: The pyrazole ring can interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
  • Signal Transduction Modulation: By affecting signaling cascades, the compound may influence cellular responses related to inflammation and tumor progression.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

StudyFindings
Investigated antimicrobial and anti-inflammatory properties; potential for drug development targeting specific enzymes.
Highlighted the role of JAK inhibition in treating inflammatory diseases; suggests therapeutic benefits for autoimmune disorders.
Evaluated cytotoxicity against cancer cell lines; indicated potential as an anticancer agent through kinase inhibition.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

3-(1-methylpyrazol-4-yl)cyclobutan-1-one

InChI

InChI=1S/C8H10N2O/c1-10-5-7(4-9-10)6-2-8(11)3-6/h4-6H,2-3H2,1H3

InChI Key

MKYDGBZUBOMOGW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2CC(=O)C2

Origin of Product

United States

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